molecular formula C17H17N3 B2523130 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile CAS No. 1546949-08-9

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile

Cat. No.: B2523130
CAS No.: 1546949-08-9
M. Wt: 263.344
InChI Key: NTHLMBHDUSVMAS-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The specific structure of this compound includes a quinoline backbone fused with a cyclopentane ring and a pyrrole ring, making it a tricyclic compound.

Preparation Methods

The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves the cyclization and oxidation of the intermediate compounds . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment, followed by a Ru-catalyzed transformation to form the final product .

Chemical Reactions Analysis

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific oxidizing or reducing agents for redox reactions .

Scientific Research Applications

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tricyclic structure, which combines elements of quinoline, pyrrole, and cyclopentane, leading to distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-9-15-8-12-4-1-2-7-16(12)19-17(15)20-10-13-5-3-6-14(13)11-20/h1-2,4,7-8,13-14H,3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHLMBHDUSVMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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